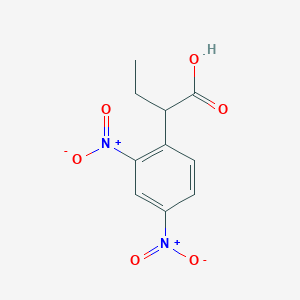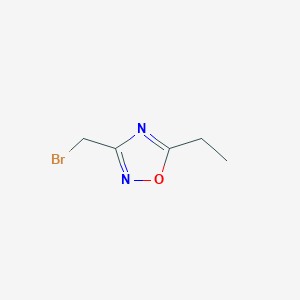![molecular formula C10H7N3OS2 B1443808 2-氨基-5-(2-噻吩基)噻吩并[2,3-d]嘧啶-4(3H)-酮 CAS No. 1216059-62-9](/img/structure/B1443808.png)
2-氨基-5-(2-噻吩基)噻吩并[2,3-d]嘧啶-4(3H)-酮
描述
“2-amino-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one” is a compound that belongs to the class of thieno[3,2-d]pyrimidines . Thieno[3,2-d]pyrimidines represent an important class of chemical compounds with diverse biological activities .
Synthesis Analysis
The most common synthetic methods of thieno[3,2-d]pyrimidin-4-ones involve cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA); in addition to a primary amine . Alternatively, the synthesis of thienopyrimidine-4-one derivatives can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .科学研究应用
抗结核剂
噻吩并[2,3-d]嘧啶-4(3H)-酮已被合成并评估其作为抗结核剂的潜力。一些衍生物,包括该化合物,已显示出对结核分枝杆菌和牛分枝杆菌具有显着的活性。 这些化合物被发现对四种细胞系无细胞毒性,表明它们作为抗结核药物的进一步开发是安全的 .
抗菌活性
已开发出一种合成新型取代噻吩并[2,3-d]嘧啶-4-羧酸的有效方法,这些羧酸是您感兴趣的化合物的衍生物。 这些衍生物已显示出抗菌活性,特别是对铜绿假单胞菌,与参考药物链霉素相当 。 这表明它们在对抗细菌感染方面的潜在用途。
抗癌特性
噻吩并[2,3-d]嘧啶-4(3H)-酮已被研究用于其抗癌特性。某些化合物已显示出对恶性疟原虫W2菌株具有显着的活性,恶性疟原虫是疟疾的病原体,与癌症机制有关。 这些化合物还针对人肺 (A549) 和宫颈 (HeLa) 癌细胞系进行了细胞毒性评估,证明了无细胞毒性和显着的选择性指数 .
中枢神经系统疾病
噻吩并[2,3-d]嘧啶-4-羧酸的衍生物,可以通过您的化合物合成,已被用作合成 GABAB 受体调节剂的中间体。 这些调节剂可能对治疗中枢神经系统疾病有用,突出了该化合物在神经药理学中的重要性 .
抗真菌应用
噻吩并[2,3-d]嘧啶衍生物也已针对其抗真菌活性进行了测试。 这为它们在治疗真菌感染中的应用打开了可能性,尽管关于其功效和作用机制的具体细节需要进一步研究 .
新型杂环化合物的合成
该化合物已被用于合成新的杂环化合物,例如噻唑、吡喃噻唑和噻唑并[4,5-b]吡啶衍生物。 据报道,这些衍生物具有高效的抗菌和抗癌特性,使该化合物成为药物化学中宝贵的先导化合物 .
作用机制
Target of Action
The primary target of 2-amino-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one is Mycobacterium tuberculosis . This compound has been designed and synthesized to act against Mycobacteria as a part of a program to develop new antitubercular agents .
Mode of Action
2-amino-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one interacts with its target by inhibiting the growth of Mycobacterium tuberculosis
Biochemical Pathways
It is known that the compound exhibits significant antimycobacterial activity .
Result of Action
The result of the action of 2-amino-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one is the inhibition of the growth of Mycobacterium tuberculosis . Some of the compounds have been found to exhibit very good antimycobacterial activity .
生化分析
Biochemical Properties
2-amino-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins. This compound has been shown to exhibit antimycobacterial activity by interacting with enzymes involved in the metabolic pathways of Mycobacterium tuberculosis . Specifically, it inhibits cytochrome bd oxidase, an enzyme crucial for the bacterial respiratory chain . This inhibition disrupts the energy metabolism of the bacteria, leading to its death. Additionally, 2-amino-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one has been found to interact with other biomolecules, such as ATP, further affecting the bacterial energy production .
Cellular Effects
The effects of 2-amino-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one on various cell types and cellular processes have been extensively studied. In Mycobacterium tuberculosis, this compound has been shown to inhibit cell growth and proliferation by disrupting the bacterial respiratory chain . This disruption leads to a decrease in ATP production, which is essential for cellular metabolism and energy. Furthermore, 2-amino-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one has been found to induce changes in gene expression related to energy metabolism and stress response in the bacteria . These changes ultimately result in the death of the bacterial cells.
Molecular Mechanism
The molecular mechanism of action of 2-amino-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one involves its binding interactions with key enzymes and biomolecules. This compound binds to the active site of cytochrome bd oxidase, inhibiting its activity and disrupting the bacterial respiratory chain . Additionally, 2-amino-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one has been shown to interact with ATP, further inhibiting energy production in the bacteria . These interactions lead to a cascade of molecular events that ultimately result in the death of the bacterial cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-amino-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one have been observed to change over time. Studies have shown that this compound remains stable under various conditions, maintaining its inhibitory effects on bacterial growth and metabolism . Prolonged exposure to 2-amino-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one can lead to the development of resistance in some bacterial strains . Additionally, long-term studies have indicated that this compound can cause persistent changes in gene expression related to energy metabolism and stress response in the bacteria .
Dosage Effects in Animal Models
The effects of 2-amino-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit bacterial growth without causing significant toxicity . At higher doses, 2-amino-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one can cause adverse effects, including hepatotoxicity and nephrotoxicity . These toxic effects are likely due to the compound’s interaction with host enzymes and proteins, leading to cellular damage and dysfunction.
Metabolic Pathways
2-amino-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one is involved in several metabolic pathways, particularly those related to energy metabolism in bacteria. This compound inhibits cytochrome bd oxidase, a key enzyme in the bacterial respiratory chain, leading to a decrease in ATP production . Additionally, 2-amino-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one has been shown to interact with other enzymes and cofactors involved in energy metabolism, further disrupting the bacterial metabolic processes .
Transport and Distribution
The transport and distribution of 2-amino-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one within cells and tissues have been studied to understand its pharmacokinetics. This compound is transported into bacterial cells via specific transporters and accumulates in the cytoplasm . Once inside the cell, 2-amino-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one interacts with various biomolecules, including enzymes and proteins, to exert its inhibitory effects . The distribution of this compound within tissues is influenced by its chemical properties, such as solubility and stability .
Subcellular Localization
The subcellular localization of 2-amino-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm of bacterial cells, where it interacts with key enzymes and proteins involved in energy metabolism . Additionally, 2-amino-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one has been found to accumulate in specific subcellular compartments, such as the mitochondria, further enhancing its inhibitory effects on bacterial growth and metabolism .
属性
IUPAC Name |
2-amino-5-thiophen-2-yl-3H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3OS2/c11-10-12-8(14)7-5(4-16-9(7)13-10)6-2-1-3-15-6/h1-4H,(H3,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVJJMPKXAOGXMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CSC3=C2C(=O)NC(=N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![4,7-Dichloropyrido[3,2-d]pyrimidine](/img/structure/B1443734.png)







![1,1'-[1,4-Phenylenebis-(methylene)]-bis-(1,4,7,10-tetraazacyclododecane) octahydrochloride](/img/structure/B1443748.png)
